N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide
CAS No.: 2097894-97-6
Cat. No.: VC5438329
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097894-97-6 |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 |
| IUPAC Name | N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O3S/c26-22(19-9-5-7-16-6-1-2-8-18(16)19)23-14-15-24-20-10-3-4-11-21(20)25(17-12-13-17)29(24,27)28/h1-11,17H,12-15H2,(H,23,26) |
| Standard InChI Key | IUBHLVODIGJVHK-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N-[2-(3-cyclopropyl-2,2-dioxo-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide, reflects its hybrid structure (Figure 1) . Key features include:
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Benzothiadiazole core: A bicyclic system with two sulfur atoms and two nitrogen atoms, stabilized by sulfone groups at positions 2 and 2.
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Cyclopropyl substituent: Attached at position 3 of the benzothiadiazole ring, contributing steric bulk and electronic effects.
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Naphthalene-1-carboxamide side chain: A lipophilic aromatic group linked via an ethyl spacer to the benzothiadiazole nitrogen.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2097894-97-6 |
| Molecular Formula | C₂₂H₂₁N₃O₃S |
| Molecular Weight | 407.49 g/mol |
| SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54 |
| XLogP | 4.2 (estimated) |
Synthesis and Structural Modifications
Synthetic Routes
Benzothiadiazole derivatives are typically synthesized through multistep protocols involving:
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Benzothiadiazole ring formation: Cyclocondensation of o-phenylenediamine derivatives with sulfonylating agents.
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Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.
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Side-chain attachment: Amide coupling between the ethylamine intermediate and naphthalene-1-carboxylic acid using reagents like EDCl/HOBt .
Table 2: Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzothiadiazole synthesis | SOCl₂, DMF, 0–5°C, 12 h |
| 2 | Cyclopropane introduction | Cyclopropyl magnesium bromide, THF, −78°C |
| 3 | Amide coupling | EDCl, HOBt, DIPEA, DCM, rt |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic naphthalene moiety . Stability studies indicate degradation under strongly acidic (pH <3) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.2 Hz, 1H, naphthalene-H), 7.85–7.35 (m, 10H, aromatic), 3.72 (t, J=6.0 Hz, 2H, CH₂), 3.15 (t, J=6.0 Hz, 2H, CH₂), 1.55–1.45 (m, 1H, cyclopropyl), 0.95–0.85 (m, 4H, cyclopropyl) .
| Compound | Target | IC₅₀/Ki | Mechanism |
|---|---|---|---|
| HA-155 (reference) | ATX | 5.6 nM | Competitive |
| PF-8380 | ATX | 1.7 nM | Non-competitive |
| KM-28 (structural analog) | PDE10A | 3.0 µM | Uncompetitive |
Applications in Drug Discovery
Anti-inflammatory Activity
The sulfone groups in benzothiadiazoles facilitate interactions with pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In silico docking studies predict strong binding to the ATX hydrophobic pocket (ΔG = −9.8 kcal/mol) .
Recent Developments and Patents
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